Paclitaxel Photodegradant
Description
Structure
2D Structure
Properties
CAS No. |
146139-03-9 |
|---|---|
Molecular Formula |
C47H51NO14 |
Molecular Weight |
853.9 g/mol |
IUPAC Name |
[(2R,4S,5S,7R,10S,12S,15S,16S)-2,10-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54)/t25-,31+,32+,33-,34?,35-,37+,41-,43+,44?,45+,46?,47?/m1/s1 |
InChI Key |
DVCCAPSSSZMPLX-JAUDPLDNSA-N |
SMILES |
CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
Isomeric SMILES |
C[C@@H]1[C@H](CC2([C@H](C34C1(C2(C)C)[C@H](C(=O)[C@@]3([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)[C@@H](C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
Canonical SMILES |
CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
Synonyms |
(1S,2S,4S,5S,6R,7aS,8S,9aR,11aS)-4-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-1-(benzoyloxy)-2,8-dihydroxy-5,7a,12,12-tetramethyl-7-oxododecahydro-1H-2,5a-methanocyclohepta[3,3a]indeno[5,4-b]oxete-6,11a-diyl Diacetate; 3H-4,7a-Methanocycl |
Origin of Product |
United States |
Photosensitized Degradation Mechanisms
Role of Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. In the context of paclitaxel photodegradation, ROS are generated by photosensitizers that have been excited by light. mdpi.comnih.gov These ROS can then react with and degrade paclitaxel. nih.govmdpi.com This principle is also being explored for therapeutic applications, where light is used to activate a photosensitizer to generate ROS, which in turn can trigger the release of a conjugated drug like paclitaxel at a specific site. nih.govnih.gov
Singlet oxygen (¹O₂) is a particularly reactive form of oxygen and a key player in photosensitized degradation. nih.govnih.gov It is generated when a photosensitizer in its excited triplet state transfers its energy to ground-state molecular oxygen (³O₂). nih.gov This highly electrophilic singlet oxygen can then attack electron-rich regions of the paclitaxel molecule, leading to its degradation. rsc.orgrsc.org The development of prodrugs that release paclitaxel upon activation by singlet oxygen is an active area of research, highlighting the importance of this ROS in mediating chemical reactions. nih.govacs.org
Role of Reactive Oxygen Species (ROS) Generation
Hydroxyl Radical (OH•) Formation
The hydroxyl radical (OH•) is one of the most potent reactive oxygen species and is frequently implicated in the degradation of organic molecules. dntb.gov.ua In aqueous solutions, OH• radicals can be generated through the interaction of UV light with photosensitizing agents. dntb.gov.ua Although direct studies detailing OH• formation specifically from paclitaxel photodegradation are not prevalent, the fundamental principles of photochemistry suggest its likely involvement. The process generally involves the absorption of UV radiation by a photosensitizer, which can lead to the formation of reactive species that subsequently react with water molecules to produce hydroxyl radicals. dntb.gov.ua These highly reactive radicals can then attack the paclitaxel molecule at various sites, leading to its decomposition. bohrium.com
Superoxide (B77818) Radical (O₂•⁻) Contribution
The superoxide radical (O₂•⁻) is another key reactive oxygen species that contributes to photo-oxidative degradation. mdpi.com Its formation is often a primary step in photosensitized reactions. A photosensitizer, upon absorbing light, can enter an excited state and then transfer an electron to molecular oxygen (O₂), forming the superoxide radical anion (O₂•⁻). This species can act as an oxidizing agent itself or lead to the formation of other ROS, including hydrogen peroxide and hydroxyl radicals, which can further degrade the drug molecule.
Photophysical Processes in Paclitaxel Degradation
Photodegradation is initiated by a fundamental photophysical process: the absorption of a photon by a molecule. This event elevates the molecule to an excited electronic state. For a reaction to occur, the energy from the absorbed photon must be sufficient to break chemical bonds. This process is often studied using high-intensity ultraviolet (UV) lamps. libretexts.org
The following table summarizes the degradation of paclitaxel under various stress conditions, highlighting the products formed.
| Stress Condition | Degradation Products Identified |
| Photolytic (Light) | Paclitaxel isomer with C3-C11 bridge nih.govbohrium.com |
| Basic (pH 8) | Baccatin (B15129273) III, Paclitaxel side chain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel nih.govoaji.net |
| Acidic (pH 5.5) | 10-deacetylpaclitaxel, Oxetane (B1205548) ring-opened product nih.govoaji.net |
| Oxidative (H₂O₂) | 10-deacetylpaclitaxel nih.gov |
Photosensitizer Identification and Characterization in Paclitaxel Formulations
Paclitaxel's poor water solubility necessitates the use of solubilizing agents in its commercial formulations. A commonly used excipient is Cremophor EL (also known as polyoxyl 35 castor oil), a polyoxyethylated castor oil. researchgate.net Cremophor EL is a non-ionic surfactant used to create micelles that encapsulate hydrophobic drugs like paclitaxel, enabling their administration in aqueous solutions. researchgate.netmdpi.com
While not a photosensitizer in the classical sense, Cremophor EL's role in the formulation can significantly influence the photodegradation process. It is widely used as a vehicle for other known photosensitizing drugs. nih.gov The micellar structures it forms can alter the local environment of the paclitaxel molecule. This encapsulation could potentially shield the drug from light to some extent, or conversely, it could concentrate reactants or create an environment that facilitates certain degradation pathways. Studies have shown that Cremophor EL is not an inert vehicle and can have biological effects of its own. researchgate.net Its chemical composition, primarily esters of ricinoleic acid and polyethylene (B3416737) glycol ethers, may also be susceptible to degradation, potentially creating a complex interplay of reactions within the formulation when exposed to light. google.com
The following table details the primary components of Cremophor EL.
| Component Type | Main Constituents | Percentage (approx.) |
| Hydrophobic | Esters of ricinoleic acid with glycerol/polyglycol ethers, Unaltered castor oil | 83% google.com |
| Hydrophilic | Glycerol/polyglycol ethers, Polyethylene glycols (Polyglycols) | 17% google.com |
Identification and Characterization of Paclitaxel Photodegradation Products
Structure Elucidation of Major Photoproducts
Primary Photodegradants (e.g., C3-C11 Bridged Isomer)
Upon exposure to high-intensity light, paclitaxel (B517696) can undergo intramolecular cyclization, leading to the formation of a major photodegradant identified as a C3-C11 bridged isomer. nih.govoaji.net This compound is an isomer of paclitaxel, meaning it has the same molecular formula and mass but a different structural arrangement. oaji.net The formation of this bridged structure represents a significant alteration of the core taxane (B156437) skeleton.
The structural characterization of this primary photoproduct has been accomplished using a combination of spectroscopic methods, including FT-IR, UV, NMR (¹H and ¹³C), and LC-MS. bohrium.comnih.govtandfonline.com NMR studies, in particular, have been crucial in confirming the presence of the new bond between the C3 and C11 positions. oaji.net This C3-C11 bridged isomer is noted as the most abundant photodegradant when paclitaxel is exposed to intense light. nih.govoaji.net
Secondary Photodegradants and Other Impurities
In addition to the primary C3-C11 bridged isomer, the photodegradation of paclitaxel can yield several other impurities. These compounds can also be formed under other stress conditions like acidic or basic hydrolysis, but their presence has been noted in light-exposure studies. nih.govnih.gov
10-Deacetylpaclitaxel
10-Deacetylpaclitaxel is formed by the hydrolysis of the acetyl group at the C-10 position of the paclitaxel molecule. oaji.net This deacetylation results in a more polar compound. oaji.net While this reaction is readily observed under acidic and basic conditions, 10-deacetylpaclitaxel is also identified as a degradation product resulting from exposure to light, heat, and peroxide. nih.govnih.govoaji.net The lability of the C-10 acetate (B1210297) group makes this a common impurity in paclitaxel preparations. oaji.net
Baccatin (B15129273) III
Baccatin III is the core tetracyclic skeleton of paclitaxel, lacking the C-13 side chain. nih.gov Its formation as a degradation product involves the cleavage of the ester linkage that attaches the N-benzoyl-(2R,3S)-3-phenylisoserine side chain to the baccatin III core. This hydrolysis can be induced by basic conditions and is also a result of photodegradation. nih.govnih.gov The presence of Baccatin III signifies a more extensive degradation of the paclitaxel molecule.
Oxetane (B1205548) Ring-Opened Derivatives
The oxetane ring is a four-membered ether ring that is a key structural feature of paclitaxel. nih.gov Under certain stress conditions, including acidic hydrolysis and heating, this ring can open, leading to the formation of various rearranged derivatives. oaji.netnih.govlu.se This process can be complex, sometimes involving the migration of acetyl and benzoyl groups. nih.govlu.se While primarily associated with acid-induced degradation, oxetane ring-opened products have also been reported as potential photodegradants. oaji.netajrconline.org These derivatives represent a significant alteration to the fundamental structure of the paclitaxel molecule. lktlabs.com
Summary of Paclitaxel Degradants
| Degradant Name | Formation Pathway(s) | Structural Change from Paclitaxel |
| C3-C11 Bridged Isomer | Photodegradation nih.govoaji.net | Intramolecular cyclization forming a new bond between C3 and C11. oaji.net |
| 7-epi-Paclitaxel | Photodegradation, Basic Hydrolysis nih.govnih.gov | Epimerization at the C-7 position. nih.gov |
| 10-Deacetylpaclitaxel | Photodegradation, Acid/Base Hydrolysis, Oxidation, Thermal nih.govnih.govoaji.net | Loss of the acetyl group at the C-10 position. oaji.net |
| Baccatin III | Photodegradation, Basic Hydrolysis nih.govnih.gov | Cleavage and loss of the entire C-13 side chain. nih.gov |
| Oxetane Ring-Opened Derivatives | Acid Hydrolysis, Thermal, Photodegradation oaji.netnih.govajrconline.org | Opening of the four-membered oxetane D-ring. nih.govnih.gov |
Sidechain Methyl Ester
Among the identified degradation products of paclitaxel is the sidechain methyl ester. oaji.netresearchgate.net This compound is formed under certain conditions, particularly during stress studies involving basic solutions where methanol (B129727) is present as a diluent. oaji.net The formation occurs through the esterification of the side chain of the paclitaxel molecule. oaji.net In chromatographic analyses, this degradant is typically observed with a relative retention time (RRT) of 0.14. oaji.netresearchgate.net
Identification of Novel Photodegradants
Research into the photodegradation of paclitaxel has led to the identification of several novel impurities. Exposure to high-intensity light can produce a number of degradants, with the most abundant often being an isomer of the parent compound. oaji.net One specific and notable photodegradation impurity that has been synthesized, isolated, and characterized is the C3-C11 bridge-bond isomer. tandfonline.com The structural elucidation of this novel compound was accomplished using various spectroscopic methods, including FT-IR, UV, NMR (¹H and ¹³C), and LC-MS. tandfonline.com
Advanced Analytical Methodologies for Photodegradant Profiling
The accurate profiling of paclitaxel photodegradants relies on sophisticated analytical techniques capable of separating and identifying structurally similar compounds within a complex mixture.
Chromatographic Techniques
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the analysis of paclitaxel and its degradation products. oaji.netresearchgate.netlongdom.orgresearchgate.netlongdom.orgbg.ac.rsijcrr.comnih.govscispace.com
HPLC is a precise, selective, and reproducible method for the determination of paclitaxel in the presence of its degradants. longdom.orgresearchgate.net Stability-indicating HPLC assays are specifically developed to separate the drug from products formed under various stress conditions, including photolysis. researchgate.netlongdom.orglongdom.org
The successful separation of paclitaxel and its photodegradants is highly dependent on the column chemistry. The C-18 (octadecylsilyl) stationary phase is widely and effectively used for this purpose. oaji.netresearchgate.netlongdom.orgresearchgate.netlongdom.org A reversed-phase (RP) C-18 analytical column provides the necessary hydrophobicity to retain paclitaxel and its related substances, allowing for their separation based on differential partitioning between the stationary phase and the mobile phase. oaji.netlongdom.orgresearchgate.net The use of a C-18 column is a key component in achieving the best separation of the drug from its degradation products. longdom.orgresearchgate.netlongdom.org
| Column Type | Description | Application Note | Reference |
|---|---|---|---|
| C-18 (RP) | Octadecylsilyl silica (B1680970) gel stationary phase. | Standard for separating paclitaxel from its degradation products due to its hydrophobic nature. | longdom.org, oaji.net, researchgate.net |
| C8 (RP) | Octylsilyl silica gel stationary phase. | Used for chromatographic separation with a gradient mobile phase. | jneonatalsurg.com |
The composition of the mobile phase is a critical parameter in HPLC analysis that is optimized to achieve effective separation. For paclitaxel and its photodegradants, a common approach involves a mixture of an aqueous buffer and an organic solvent. oaji.netlongdom.orgresearchgate.netbg.ac.rsijcrr.com
A frequently employed mobile phase consists of a combination of ammonium (B1175870) acetate buffer and acetonitrile (B52724). oaji.netbg.ac.rsijcrr.com For instance, an acceptable separation can be achieved using a mobile phase comprising a 2 mM ammonium acetate buffer (pH 6.9) and acetonitrile. oaji.netresearchgate.net The separation may begin with an isocratic hold, for example with a 65:35 ratio of buffer to acetonitrile, followed by a linear gradient to increase the proportion of acetonitrile (e.g., to 20:80 buffer to acetonitrile). oaji.netresearchgate.net This gradient elution is crucial for resolving compounds with different polarities, ensuring that both early- and late-eluting degradants are effectively separated from the parent drug. oaji.net Other mobile phase compositions include mixtures of acetonitrile and phosphate (B84403) buffer. longdom.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC)
UV Detection Wavelength Optimization (e.g., 227-230 nm)
The optimization of the UV detection wavelength is a critical step in the chromatographic analysis of paclitaxel and its photodegradation products. The selection of an appropriate wavelength is crucial for achieving the necessary sensitivity and selectivity to detect and quantify both the parent drug and its various degradants, which may be present in low concentrations.
Research and pharmacopeial methods have explored a range of UV wavelengths for paclitaxel analysis. A wavelength of 227 nm is frequently employed in high-performance liquid chromatography (HPLC) methods for the determination of paclitaxel and its related substances. thermofisher.comnih.goveurekaselect.comualberta.ca This wavelength is often chosen for its ability to provide a strong absorbance signal for paclitaxel's chromophores. Studies have demonstrated its use in stability-indicating assays and for monitoring impurities in various formulations. thermofisher.comnih.goveurekaselect.com For instance, one method for analyzing a paclitaxel intravenous emulsion utilized a UV detection wavelength of 227 nm. nih.gov Similarly, a sensitive HPLC-UV method for determining paclitaxel in pharmaceutical and biological samples also selected 227 nm. eurekaselect.com
Other studies have utilized slightly different wavelengths within this range. A wavelength of 230 nm has been shown to be effective for resolving paclitaxel from its impurities and is also used in spectrophotometric methods for its estimation. pharmascholars.com In some validated methods, the absorption maxima for paclitaxel have been recorded at 230 nm. pharmascholars.com Furthermore, wavelengths such as 226 nm and 235 nm have been successfully used in stability-indicating RP-HPLC methods to separate paclitaxel from its degradation products formed under various stress conditions. longdom.orgajol.info The choice of a specific wavelength, such as 223 nm or 228 nm, often depends on the specific chromatographic conditions and the profile of the degradants being analyzed. ejbps.comoaji.net Ultimately, the goal is to select a wavelength that provides the best signal-to-noise ratio for all compounds of interest, ensuring that even minor photodegradant peaks are reliably detected and quantified.
Relative Retention Time (RRT) Analysis of Degradants
Relative Retention Time (RRT) is a crucial parameter in chromatography used for the identification of impurities and degradation products relative to the principal peak, in this case, paclitaxel. It provides a reproducible measure for peak identification across different analyses, provided the chromatographic conditions are kept consistent. In the analysis of paclitaxel photodegradation, RRT is used to catalogue and tentatively identify degradants by comparing their elution times to that of the stable paclitaxel molecule.
Forced degradation studies under various stress conditions, including photolysis, generate a profile of degradants. These degradants are characterized by their RRTs to establish a stability-indicating profile for the drug. For example, in one study, degradation products were observed at RRTs of 0.14 (side chain methyl ester), 0.16 (baccatin III), 0.43 (10-deacetyl Paclitaxel), 0.52 (paclitaxel isomer), 0.67 (oxetane ring opened), and 1.33 (7-epi Paclitaxel). oaji.netresearchgate.net Another study reported RRTs for various degradants, including 0.19 for the side chain methyl ester, 0.26 for baccatin III, 0.55 for 10-deacetyl Paclitaxel, 0.81 for the oxetane ring opened product, and 1.21 for 7-epipaclitaxel. scispace.com
The following interactive table summarizes RRT values for various known paclitaxel degradants as reported in different studies. It is important to note that RRT values can vary slightly depending on the specific HPLC method (e.g., column, mobile phase, temperature).
| Degradation Product | Relative Retention Time (RRT) | Reference |
|---|---|---|
| Side Chain Methyl Ester | 0.14 | oaji.netresearchgate.net |
| Side Chain Methyl Ester | 0.19 | scispace.com |
| Baccatin III | 0.16 | oaji.netresearchgate.net |
| Baccatin III | 0.26 | scispace.com |
| 10-deacetyl Paclitaxel | 0.43 | oaji.netresearchgate.net |
| 10-deacetyl Paclitaxel | 0.55 | scispace.com |
| Paclitaxel Isomer | 0.52 | oaji.netresearchgate.net |
| Oxetane Ring Opened Product | 0.67 | oaji.netresearchgate.net |
| Oxetane Ring Opened Product | 0.81 | scispace.com |
| 7-epi Paclitaxel | 1.33 | oaji.netresearchgate.net |
| 7-epipaclitaxel | 1.21 | scispace.com |
| Degradation Product I (Acidic Hydrolysis) | 0.382 | longdom.orglongdom.orgresearchgate.net |
| Degradation Product II (Alkaline Hydrolysis) | 2.941 | longdom.orglongdom.orgresearchgate.net |
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. These characteristics make UPLC an exceptionally powerful tool for the analysis of complex mixtures, such as those resulting from the photodegradation of paclitaxel.
UPLC methods, often coupled with mass spectrometry (UPLC-MS/MS), have been developed to effectively profile impurities and degradants in paclitaxel bulk drug and injection formulations. nih.govresearchgate.net These methods are crucial for forced degradation studies where paclitaxel is exposed to light to induce the formation of photodegradants. nih.govresearchgate.net The high resolving power of UPLC allows for the separation of closely related impurities from the main paclitaxel peak, which is essential for accurate quantification and identification. thermofisher.com For instance, a UPLC-MS/MS method was used to characterize a total of 10 impurities, some of which were generated by exposure to intense light. nih.govresearchgate.net Among the photodegradants identified were 7-epi-10-deacetylpaclitaxel, 7-epipaclitaxel, baccatin III, and a paclitaxel isomer with a C3-C11 bridge. nih.gov
The enhanced sensitivity of UPLC is particularly beneficial for detecting and quantifying low-level degradants that might otherwise go unnoticed with standard HPLC methods. thermofisher.commdpi.com This capability is vital for ensuring the quality and stability of pharmaceutical products. Furthermore, the speed of UPLC analysis allows for higher throughput, which is advantageous in drug development and quality control environments. researchgate.net
Preparative Chromatography (e.g., Flash Chromatography, Preparative HPLC)
Preparative chromatography is a crucial technique for isolating and purifying specific compounds from a mixture in sufficient quantities for further analysis, such as structural elucidation by NMR or mass spectrometry. In the context of paclitaxel photodegradation, preparative techniques like flash chromatography and preparative HPLC are employed to isolate individual photodegradants from the complex mixture produced after light exposure.
Preparative HPLC is a widely used method for purifying taxanes, including paclitaxel and its related compounds. mdpi.com The method can be scaled up from analytical HPLC by using larger columns, higher flow rates, and larger injection volumes. sielc.com An effective preparative HPLC method was established to purify 10-deacetyltaxol (B21601) and paclitaxel from Taxus cuspidata, achieving high purity levels for both compounds. mdpi.com Such methods can be adapted to isolate photodegradation products. Semi-preparative HPLC has also been successfully used to isolate paclitaxel and its precursor, 10-deacetylbaccatin III, after initial prepurification steps. nih.gov
Flash chromatography, a faster version of traditional column chromatography that uses pressure to drive the mobile phase, can also be utilized as a preliminary purification step. It can effectively separate groups of compounds with different polarities, simplifying the mixture before final purification by preparative HPLC. The use of various absorbents and stationary phases, such as silica gel or Diaion® HP-20, in column chromatography is a common strategy for the prepurification of taxanes from crude extracts, which helps in removing major impurities before the finer separation of specific degradants. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis and purification of compounds. In the study of paclitaxel and its photodegradants, TLC serves as a valuable tool for monitoring the progress of degradation reactions, identifying the presence of degradants, and for the preparative isolation of these compounds. jrespharm.comjsaer.com
TLC analysis can quickly indicate the formation of new, more polar or less polar compounds resulting from photodegradation by comparing the Rf (retention factor) values of the spots on the chromatogram with that of a standard paclitaxel sample. researchgate.net For visualization, a common method involves spraying the developed TLC plate with a vanillin-sulphuric acid reagent and heating it, which produces a characteristic blue spot for paclitaxel that fades to dark grey. researchgate.netresearchgate.net This allows for the tentative identification of paclitaxel and related taxanes in a mixture. researchgate.net
Various TLC methods have been developed for the isolation, purification, and quantification of taxanes. jrespharm.com Different solvent systems, such as chloroform:methanol mixtures, are used to achieve optimal separation on silica gel plates. researchgate.netresearchgate.net While TLC is often used for qualitative screening, it can also be used in a preparative mode. By scraping the separated spots from the plate and eluting the compound with a suitable solvent, it is possible to isolate small quantities of photodegradants for further investigation. jsaer.com However, for larger quantities and higher purity, TLC is often used in conjunction with other techniques like HPLC. jsaer.comvt.edu
Mass Spectrometry-Based Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination provides comprehensive information on the molecular structures, chromatographic behavior, and molecular masses of compounds within a mixture. researchgate.netnih.gov LC-MS profiling is a rapid and systematic strategy used to identify and elucidate the structures of impurities and degradation products of paclitaxel, including those formed through photodegradation. oaji.netnih.gov
By integrating analytical HPLC, UV detection, and full-scan mass spectrometry, LC-MS allows for the creation of a detailed degradant database. nih.govresearchgate.net This is particularly advantageous for characterizing low-level degradants due to the high sensitivity of mass spectrometry. oaji.net In forced degradation studies, paclitaxel is exposed to high-intensity light, leading to the formation of several photodegradants. nih.gov LC-MS analysis of the resulting mixture can detect these new compounds and provide their molecular weights.
One of the most significant findings from LC-MS profiling of paclitaxel photodegradants is the identification of an isomer with a C3-C11 bridge as the most abundant photodegradant. nih.govnih.gov Further analysis using LC-tandem mass spectrometry (LC-MS/MS) can provide substructural information by fragmenting the parent ion and analyzing the resulting product ions, which helps in confirming the proposed structures of the degradants. oaji.netnih.gov This powerful methodology is applicable throughout the drug development cycle for product monitoring and as a diagnostic tool for new degradation products. nih.gov
The following table lists some of the photodegradation products of paclitaxel identified through LC-MS based forced degradation studies.
| Photodegradation Product | Identification Method | Reference |
|---|---|---|
| Paclitaxel Isomer (C3-C11 bridge) | LC-MS, UPLC-MS/MS | nih.govnih.gov |
| 7-epi-10-deacetylpaclitaxel | UPLC-MS/MS | nih.govresearchgate.net |
| 7-epipaclitaxel | UPLC-MS/MS | nih.govresearchgate.net |
| Baccatin III | UPLC-MS/MS | nih.govresearchgate.net |
| Paclitaxel Isomer (novel) | UPLC-MS/MS | nih.govresearchgate.net |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate identification and characterization of paclitaxel's photodegradation products. This technique provides high-resolution and high-accuracy mass measurements, which are essential for determining the elemental composition of unknown degradants. The high resolving power of HRMS allows for the differentiation of ions with very similar mass-to-charge ratios (m/z), which might otherwise be indistinguishable with standard mass spectrometry.
In the context of photodegradation studies, liquid chromatography coupled with HRMS (LC-HRMS) is frequently employed. This combination allows for the separation of the complex mixture of degradation products chromatographically before they are introduced into the mass spectrometer for analysis. researchgate.net The primary output of an HRMS analysis is the accurate mass of the molecular ions of the degradation products. By comparing the exact mass of a degradation product to that of the parent paclitaxel molecule, researchers can deduce the molecular formula of the photoproduct. This information is fundamental to proposing plausible structures for the newly formed compounds. dntb.gov.ua For instance, an increase or decrease in mass can suggest specific chemical modifications, such as hydroxylation, decarboxylation, or cleavage of parts of the molecule that occurred during light exposure. researchgate.net
The strategy for elucidating the structures of these products often involves an in-depth study of the fragmentation pattern of the parent drug, which then serves as a template for comparison with the fragmentation patterns of the degradants. dntb.gov.ua This comparative analysis, underpinned by the precise mass data from HRMS, is instrumental in identifying the sites of molecular modification.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the study of paclitaxel photodegradation, LC-MS/MS is a cornerstone for the structural elucidation of degradation products. researchgate.net The process involves selecting a specific precursor ion (for example, the molecular ion of a photodegradant) from the first stage of mass spectrometry, subjecting it to fragmentation, and then analyzing the resulting product ions in a second stage of mass spectrometry. nih.gov
A crucial first step in this analysis is to establish a complete and detailed fragmentation pathway for the parent paclitaxel molecule. researchgate.net This is achieved by performing MS/MS on the protonated paclitaxel ion and identifying its characteristic product ions and neutral losses. This established fragmentation pattern serves as a reference or template. researchgate.net When a photodegradation product is analyzed, its own MS/MS spectrum is generated and compared against the reference spectrum of paclitaxel. Differences in the product ions or their relative abundances between the degradant and the parent drug provide specific information about the location of the chemical modification on the molecule's structure. researchgate.net
For example, if a fragment ion corresponding to a specific part of the paclitaxel molecule is absent or shifted in the degradant's spectrum, it indicates that the modification has occurred within that structural subunit. This sub-structural technique allows for a systematic and rapid characterization of multiple degradation products within a complex mixture. researchgate.net Several studies have reported the use of LC-MS/MS for the quantification and characterization of paclitaxel and its metabolites, demonstrating the method's sensitivity and utility. longdom.orgnih.govnih.gov
Neutral Loss Analysis
Neutral loss analysis is a specific type of tandem mass spectrometry scanning mode that is particularly useful for identifying classes of compounds that lose a common neutral fragment during collision-induced dissociation (CID). In the analysis of paclitaxel photodegradants, this technique is highly valuable for pinpointing structural modifications. researchgate.net
The fragmentation of the paclitaxel molecule is characterized by the loss of specific neutral molecules corresponding to its various substructures. For example, the loss of the side chain or parts of the taxane core results in predictable neutral losses in the MS/MS spectrum. researchgate.net When analyzing a photodegradation product, the absence of a characteristic neutral loss is a strong indicator that the corresponding substructure has been altered by the photodegradation process. mdpi.com Conversely, the presence of the expected neutral losses suggests that certain parts of the molecule have remained intact.
By monitoring for specific neutral losses associated with the paclitaxel core and its side chains, researchers can quickly screen a complex mixture of degradants. This allows for the rapid classification of photoproducts based on which part of the molecule has been modified, streamlining the subsequent, more detailed structural elucidation process. researchgate.netmdpi.com
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) stands out for its exceptionally high resolving power and mass accuracy, making it a powerful tool for analyzing complex mixtures, such as those resulting from photodegradation studies. sci-hub.stnih.gov The technique operates by trapping ions in a magnetic field and measuring the frequency of their cyclotron motion, which is inversely proportional to their mass-to-charge ratio. This allows for the differentiation of compounds with extremely close masses. nih.gov
The ability to trap and study ions for extended periods allows for detailed ion/molecule reaction studies in the gas phase. nih.gov In the context of paclitaxel photodegradation, FTICR-MS can provide unambiguous elemental compositions for the parent drug and its various degradation products from their exact mass measurements. This high level of certainty is crucial when identifying unknown impurities and characterizing their structures. sci-hub.st While not as commonly reported in routine paclitaxel degradation studies as other mass spectrometry methods, the capabilities of FTICR-MS make it an invaluable resource for complex analytical challenges where the highest degree of resolution and mass accuracy is required.
Spectroscopic Characterization Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., Q-Band Monitoring)
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, simple, and rapid method for quantifying paclitaxel and monitoring its degradation. ejbps.com The technique is based on the principle that molecules containing chromophores, or light-absorbing functional groups, will absorb light at specific wavelengths in the UV-Vis spectrum. Paclitaxel has a characteristic UV absorbance maximum (λmax) that is often reported around 227 nm or 230 nm. researchgate.netresearchgate.netpharmascholars.comijpsonline.com
In photodegradation studies, a solution of paclitaxel is exposed to light, and its UV spectrum is recorded over time. ejbps.com A decrease in the absorbance at its λmax indicates the degradation of the parent drug. This allows for the kinetics of the photodegradation process to be followed. The development of a stability-indicating UV spectroscopic method involves analyzing the drug in the presence of its degradation products to ensure that the absorbance of the degradants does not interfere with the quantification of the parent drug. ejbps.com
Furthermore, the appearance of new absorption bands or shifts in the λmax can indicate the formation of new chromophoric systems in the degradation products. For example, the formation of a C3-C11 bridge-bond isomer of paclitaxel, a known photodegradation impurity, can be characterized in part by its UV spectrum. nih.gov
Table 1: Reported UV Absorbance Maxima for Paclitaxel
| Reported λmax (nm) | Solvent/Medium | Reference |
| 223 | Not specified | ejbps.com |
| 227 | Not specified | researchgate.net |
| 230 | Methanol/Phosphate Buffer pH 7.4 | researchgate.netpharmascholars.comijpsonline.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable technique for identifying the functional groups present in a molecule. It is used to characterize paclitaxel and its photodegradation products by detecting changes in the molecule's vibrational modes. nih.govuninet.edu The FTIR spectrum of a molecule provides a unique "fingerprint" based on the absorption of infrared radiation by its specific chemical bonds.
The FTIR spectrum of pure paclitaxel shows characteristic absorption peaks corresponding to its various functional groups. scielo.br These include:
N-H stretching vibrations: around 3300-3500 cm⁻¹
C-H stretching vibrations: around 2900-3000 cm⁻¹
C=O stretching vibrations (ester and amide groups): around 1640-1740 cm⁻¹
When paclitaxel undergoes photodegradation, the chemical structure is altered, leading to changes in the FTIR spectrum. The appearance of new peaks, the disappearance of existing peaks, or shifts in peak positions can indicate specific structural changes. For example, the formation of a photodegradation impurity like the C3-C11 bridge-bond isomer was characterized using FTIR, among other spectroscopic methods. nih.gov IR spectroscopy can reveal alterations to key functional groups, such as the carbonyl (C=O) groups or the hydroxyl (O-H) groups, providing direct evidence of the chemical transformation that has occurred. uninet.eduresearchgate.net
Table 2: Characteristic FTIR Peaks of Paclitaxel
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H stretching | 3479-3300 | scielo.br |
| CH₂ stretching | 2976-2885 | scielo.br |
| C=O stretching (ester) | 1734 | scielo.br |
| C=O stretching (amide) | 1647 | scielo.br |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including the degradation products of paclitaxel. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.
In the context of paclitaxel photodegradation, NMR is instrumental in comparing the structure of a degradant to the parent compound. Changes in the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra reveal the precise location of structural modifications. For instance, the formation of new bonds or the alteration of functional groups results in a predictable change in the local electronic environment of nearby nuclei, which is directly observable in the NMR spectrum.
A significant photodegradation product of paclitaxel has been identified as an isomer featuring a C3-C11 bridge-bond. nih.govtandfonline.com The structural characterization of this isomer was heavily reliant on NMR analysis. tandfonline.combohrium.comtandfonline.com By meticulously analyzing the ¹H and ¹³C NMR data, researchers were able to confirm the formation of this new covalent bond and fully assign the structure of the photodegradant. bohrium.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are often used to establish the connectivity between protons and carbons, which is essential for solving complex structures like those of paclitaxel and its derivatives. nih.gov
Table 1: Spectroscopic Characterization of the C3-C11 Bridge-Bond Isomer of Paclitaxel
| Analytical Technique | Findings for C3-C11 Isomer | Reference |
| ¹H-NMR & ¹³C-NMR | Used to determine the complete chemical structure and identify the different proton and carbon signals, confirming the C3-C11 bridge. | tandfonline.com, bohrium.com |
| LC-MS | Supported the structural identification by providing the molecular weight of the isomer. | tandfonline.com, tandfonline.com |
| FT-IR | Identified the presence of key functional groups such as hydroxyl, benzene (B151609) ring, and ester groups in the compound. | bohrium.com, tandfonline.com |
| UV Spectroscopy | Showed the UV absorption spectrum of the isomer, contributing to its overall characterization profile. | tandfonline.com, bohrium.com |
Time-Resolved Resonance Raman (TR-RR) Spectroscopy
Time-Resolved Resonance Raman (TR-RR) spectroscopy is a powerful, albeit specialized, technique for studying the vibrational properties of short-lived chemical intermediates that are formed during a photochemical reaction. nih.gov While normal Raman spectroscopy provides a vibrational fingerprint of a molecule in its ground state, TR-RR can capture the spectrum of transient species in excited states or as reaction intermediates with lifetimes in the nanosecond to microsecond range. frontiersin.org
Although specific applications of TR-RR to paclitaxel photodegradation are not widely documented in the literature, the technique holds significant potential for elucidating the initial steps of the degradation mechanism. Upon absorption of UV light, the paclitaxel molecule is promoted to an excited state. TR-RR spectroscopy could potentially probe the structure of this excited state and any subsequent transient intermediates that form before rearranging into the final, stable photodegradation products. This would provide invaluable mechanistic insight into the bond-breaking and bond-forming processes that occur immediately following photo-excitation.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Many photochemical degradation processes proceed through free radical mechanisms. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique designed exclusively for the detection and characterization of paramagnetic species, such as free radicals. bruker.com It is a non-intrusive method that can unambiguously identify and even quantify radical intermediates involved in a reaction pathway. bruker.com
The application of EPR spectroscopy would be crucial for determining if the photodegradation of paclitaxel involves radical intermediates. The formation of species like carbon-centered or peroxy radicals during the degradation process could be monitored. nih.gov Often, the radical intermediates are too reactive and short-lived for direct detection. In such cases, a technique called "spin trapping" is used, where a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical adduct that can be easily detected by EPR. rsc.orgsrce.hr Identifying these intermediates would provide definitive evidence for a radical-based degradation mechanism, offering a deeper understanding of the chemical pathway and helping to inform strategies for stabilizing the drug molecule against light-induced decay. srce.hr
Hyphenated Techniques for Comprehensive Analysis
The mixture resulting from the forced degradation of a drug substance is often complex, containing the parent drug, multiple degradation products, and various intermediates. researchgate.net To effectively separate and identify these components, hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable. saspublishers.comnih.gov
The most powerful and widely used hyphenated technique in this field is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govsaspublishers.comnih.gov This method first uses High-Performance Liquid Chromatography (HPLC) to separate the individual components of the mixture. As each component elutes from the chromatography column, it is introduced directly into a mass spectrometer. The MS provides the molecular weight of each component and, through tandem mass spectrometry (LC-MS-MS), can fragment the molecules to yield structural information. nih.gov A systematic LC-MS and LC-MS-MS strategy has been successfully used to profile the photodegradants of paclitaxel, leading to the creation of a degradant database containing molecular structures, chromatographic behavior, and mass spectral data. nih.gov
Other hyphenated techniques also play important roles. LC-NMR allows for the separation of degradants by HPLC followed by direct analysis using NMR spectroscopy, providing complete structural elucidation of unknown impurities without the need for cumbersome isolation. saspublishers.comnih.gov
Table 2: Application of Hyphenated Techniques in Paclitaxel Degradant Analysis
| Hyphenated Technique | Separation Principle | Detection Principle | Application in Paclitaxel Photodegradant Analysis | Reference |
| LC-MS | Liquid Chromatography | Mass Spectrometry | Primary tool for separating complex mixtures and providing molecular weight and structural data for each degradant. | nih.gov, nih.gov |
| LC-MS-MS | Liquid Chromatography | Tandem Mass Spectrometry | Provides detailed structural information through collision-induced fragmentation of degradant ions, aiding in precise identification. | nih.gov, nih.gov |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Allows for the definitive structural elucidation of separated degradants without prior isolation. | saspublishers.com, nih.gov |
| HPLC-UV-CAD | High-Performance Liquid Chromatography | UV & Charged Aerosol Detection | Used to determine the relative response factors of impurities, including those that lack a UV chromophore. | researchgate.net |
Kinetic and Mechanistic Studies of Paclitaxel Photodegradation
Photodegradation Kinetics
Photodegradation kinetics describe the rate at which a molecule breaks down due to the absorption of light. These studies are crucial for predicting the shelf-life and stability of photosensitive drugs like paclitaxel (B517696) under various light conditions. The process is often complex, involving multiple steps and potential reaction pathways. researchgate.net
The order of a reaction defines how the rate is influenced by the concentration of the reactants. uobaghdad.edu.iq While detailed kinetic studies on the photodegradation of paclitaxel in solution are not extensively documented in the provided literature, the release kinetics of paclitaxel from various nanoparticle formulations, which can be influenced by light, have been investigated. For instance, the release of paclitaxel from solid lipid nanoparticles (SLNs) was found to follow zero-order kinetics, described by the equation y = 0.0079x + 0.0077, indicating a constant release rate over time. pharm.or.jp
In another study involving two- and three-layered gold nanoparticles, the release of the hydrophobic drug paclitaxel showed a high correlation with both the zero-order kinetic model and the Korsmeyer-Peppas model, with R² values greater than 0.98 for the latter. nih.gov This suggests that the degradation or release mechanism can be complex and may not fit a simple first-order model. It is important to note that kinetic models originally developed for thermal reactions (like zero-, first-, or second-order) may not fully capture the complexities of photochemical reactions, leading some researchers to propose a specific "Φ-order" for photodegradation processes. researchgate.net
Table 1: Kinetic Models for Paclitaxel Release from Nanoparticle Formulations
| Formulation | Kinetic Model | Correlation Coefficient (R²) | Source |
|---|---|---|---|
| Solid Lipid Nanoparticles | Zero-Order | 0.9961 | pharm.or.jp |
| Three-Layer Gold Nanoparticles | Zero-Order | >0.98 | nih.gov |
| Three-Layer Gold Nanoparticles | Korsmeyer-Peppas | >0.98 | nih.gov |
The extent of photochemical decomposition is generally proportional to the intensity of the light and the duration of exposure. nih.gov Higher light intensity means more photons are available to be absorbed by the drug molecule, which can lead to an increased rate of degradation. researchgate.net
Studies on various compounds confirm this principle. For example, in the photocatalytic degradation of certain dyes, the degradation efficiency was observed to increase as light intensity was enhanced from 50 to 90 J/cm², because more photons striking the catalyst surface generate more electron-hole pairs for the reaction. researchgate.net Similarly, in systems designed for controlled drug release, the amount of paclitaxel released can be modulated by the power of the light source and the length of irradiation. nih.gov In one such system using near-infrared (NIR) light to trigger release from microspheres, the release of paclitaxel could be precisely controlled by adjusting the laser's output power and the duration of the light exposure. nih.gov This demonstrates a clear relationship between the total light dose (intensity × time) and the resulting photochemical effect.
The rate of photolysis is highly dependent on the wavelength of the incident light, as a drug's photosensitivity is directly related to its ability to absorb light at specific wavelengths within the UV-Visible spectrum. nih.gov A molecule will only undergo a photochemical reaction if it absorbs photons of a specific energy, which corresponds to a specific wavelength.
For photoactivatable "caged" paclitaxel derivatives, the efficiency of drug release has been shown to depend on the light source used. In one study, irradiating a carbamate (B1207046) prodrug with a 365 nm UV lamp resulted in a 69% recovery of the parent paclitaxel, whereas using a 355 nm pulsed laser yielded only a 24% recovery. mdpi.com While this difference was also attributed to the high intensity of the laser, it highlights the role of the light source's characteristics. mdpi.com The formation of photodegradation products like the C3-C11 bridge-bond isomer underscores that paclitaxel itself absorbs light, leading to chemical transformation. nih.gov The specific wavelengths that are most effective at causing degradation correspond to the absorption maxima in paclitaxel's UV spectrum.
Quantum Yield Determinations
The quantum yield is a measure of the efficiency of a photochemical process. It is defined as the number of specific events (e.g., molecules degraded or singlet oxygen molecules formed) that occur per photon absorbed by the system. researchgate.net Accurate quantum yield data are essential for modeling photochemical reactions. rsc.org
However, a related photophysical parameter, the fluorescence quantum yield (Φf), has been measured for paclitaxel. researchgate.net The fluorescence quantum yield represents the fraction of absorbed photons that are re-emitted as fluorescence. Since fluorescence is a competing de-excitation pathway to photochemistry, a high fluorescence quantum yield can sometimes imply a lower photodecomposition quantum yield. The fluorescence quantum yields for several chemotherapy drugs, including paclitaxel, have been assessed. researchgate.net
Table 2: Fluorescence Quantum Yields of Selected Chemotherapy Drugs
| Compound | Fluorescence Quantum Yield (Φf) | Source |
|---|---|---|
| Paclitaxel | ~0.12 | researchgate.net |
| Doxorubicin | ~0.15 | researchgate.net |
| Bleomycin | ~0.08 | researchgate.net |
| Rhodamine 6G (Standard Dye) | ~0.95 | researchgate.net |
In some photochemical reactions (Type II mechanism), an excited photosensitizer can transfer its energy to molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). dovepress.comnih.gov The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ). A common method for determining this value is the 1,3-diphenylisobenzofuran (B146845) (DPBF) assay. dovepress.comresearchgate.net In this assay, DPBF acts as a chemical trap for singlet oxygen. The reaction between DPBF and singlet oxygen leads to the bleaching of DPBF, and the rate of this degradation, which can be monitored spectrophotometrically, is proportional to the rate of singlet oxygen production. researchgate.net
The singlet oxygen quantum yield of a test compound (T) is typically calculated relative to a standard photosensitizer (Std) with a known quantum yield (e.g., Methylene Blue, ΦΔ = 0.52) using the following equation:
ΦΔ(T) = ΦΔ(Std) * (S_T / S_Std) * (F_Std / F_T)
Where 'S' is the rate of DPBF degradation and 'F' is an absorption correction factor. dovepress.com Although this is a standard and widely used technique, specific singlet oxygen quantum yield values for paclitaxel have not been reported in the reviewed sources. Studies have, however, used this method to determine the ΦΔ for photosensitizers that are co-delivered with paclitaxel in nanoplatforms. dovepress.com For example, the photosensitizer cypate (B1246621) was found to have a singlet oxygen quantum yield of 0.17. dovepress.com
Computational Studies of Photodecomposition
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including photodecomposition. Methods like quantum mechanics (QM), molecular mechanics (MM), and their hybrid (QM/MM), as well as molecular dynamics (MD) simulations, can offer molecular-level insights into degradation pathways. nih.govresearchgate.net
While these computational methods have been widely applied to study various facets of paclitaxel, their specific use to model its photodecomposition pathways is not prominently featured in existing research. For instance, MD simulations have been employed to investigate the interaction of paclitaxel with drug delivery systems like dendrimers and polymeric micelles, and to understand its conformation. nih.govresearchgate.netnih.gov Coarse-grained molecular dynamics (CG-MD) has been used to study the self-assembly of paclitaxel-loaded micelles. researchgate.netnih.gov Furthermore, hybrid QM/MM methods have been successfully used to explore the mechanisms of paclitaxel metabolism by cytochrome P450 enzymes, such as the hydroxylation by CYP2C8. acs.org These studies demonstrate the capability of computational tools to handle the complexity of the paclitaxel molecule. acs.org
A significant experimental finding in paclitaxel photodegradation is the formation of a C3-C11 bridge-bond isomer, which appears as an impurity when paclitaxel formulations are exposed to light. nih.govresearchgate.net The synthesis and characterization of this isomer have been described, confirming a photo-induced intramolecular rearrangement. nih.govresearchgate.netresearchgate.net Although the precise mechanism of this photoisomerization has been explored experimentally, dedicated computational studies to model the transition states and energy barriers of this specific photochemical reaction are not found in the reviewed literature. Such studies could, in principle, use QM methods to map the potential energy surface of the reaction, clarifying the electronic and structural changes that occur upon photoexcitation and lead to the formation of this unique bridged structure.
Table 2: Application of Computational Methods in Paclitaxel Research
| Computational Method | Area of Application | Research Focus | References |
|---|---|---|---|
| Molecular Dynamics (MD) | Drug Delivery | Studying the structure of paclitaxel-loaded dendrimers and the accessibility of linkers. | nih.gov |
| Coarse-Grained MD (CG-MD) | Drug Formulation | Investigating the self-assembly and stability of paclitaxel-loaded polymeric micelles. | researchgate.netnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Metabolism | Elucidating the enzymatic mechanism of paclitaxel hydroxylation by CYP2C8. | acs.org |
| Molecular Dynamics (MD) | Drug Delivery | Analyzing the interaction of paclitaxel with cyclodextrin-modified micelles. | chemrxiv.org |
Compound Names
Factors Influencing Paclitaxel Photostability
Environmental and Stress Conditions
Environmental parameters such as light, temperature, and atmospheric components can significantly impact the rate and pathways of paclitaxel (B517696) degradation.
Wavelength and Spectrum of Irradiation (UV, Visible, Near-Infrared)
Exposure to light, particularly higher-energy wavelengths, can induce photodegradation of paclitaxel. The energy of light is inversely proportional to its wavelength; therefore, ultraviolet (UV) radiation is more energetic and generally more damaging than visible light. q1scientific.com
UV Radiation: UV light, especially in the UVA (320–400 nm) and UVB (280–320 nm) ranges, possesses sufficient energy to break chemical bonds, leading to photolysis and the formation of various degradants. stabilitystudies.in The ICH Q1B guidelines for photostability testing mandate exposure to a minimum of 200 watt-hours/m² of near UV energy. europa.eucaronscientific.com Upon exposure to high-intensity light, one of the most abundant photodegradants formed is an isomer containing a C3-C11 bridge.
X-rays (Indirect Effect): While not a standard environmental factor, studies involving X-ray irradiation of certain paclitaxel formulations have shown an indirect degradation mechanism. In these systems, radioluminescent nanoparticles co-encapsulated with paclitaxel emit UV-A/blue light upon X-ray exposure, which in turn triggers the degradation of the polymer matrix and release of the drug.
To mitigate photodegradation, it is recommended that paclitaxel vials be stored in their original cartons to protect them from light. pfizermedical.com
Temperature Effects on Photodegradation Rates
Temperature is a critical factor influencing the chemical stability of paclitaxel, with higher temperatures generally accelerating degradation rates.
Refrigerated vs. Ambient Temperature: Paclitaxel infusions exhibit significantly longer stability when stored at refrigerated temperatures (2-8°C) compared to ambient room temperature (around 25°C). nih.govresearchgate.netresearchgate.net For instance, a 1.2 mg/mL paclitaxel solution in 5% glucose is stable for 10-12 days at 2-8°C but only for 3-7 days at 25°C. nih.govresearchgate.net
Hyperthermic Conditions: Studies on albumin-bound paclitaxel at elevated temperatures (37°C, 41°C, 42°C, and 43°C) found it to be relatively stable, although some impurities like 7-Epitaxol showed fluctuations. nih.gov
Forced Degradation: Forced degradation studies at 65°C are used to purposefully generate and identify potential degradants. thermofisher.com
The primary limiting factor for stability at both refrigerated and room temperatures is often physical precipitation rather than chemical degradation. nih.govresearchgate.net
Table 1: Effect of Temperature on Paclitaxel Infusion Stability
Data sourced from references nih.govresearchgate.net. The limiting factor for stability in these studies was physical precipitation.
Humidity and Atmospheric Composition
The presence of water (humidity) and reactive gases like oxygen can promote the degradation of paclitaxel.
Humidity: Paclitaxel contains numerous ester groups that are susceptible to hydrolysis. nih.govresearchgate.net The presence of water molecules is necessary for this degradation pathway, which involves the cleavage of these ester bonds. mdpi.com
Atmospheric Composition: The composition of the atmosphere, particularly the presence of oxygen, can influence stability. Paclitaxel treatment can enhance the activity of NADPH oxidase (NOX), leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov These ROS can cause oxidative damage to the drug molecule itself and mediate bystander toxic effects. nih.govnih.gov
Solution Chemistry and Solvent Effects
The chemical environment of the solution, including its pH and the nature of the solvent, plays a defining role in the stability and degradation pathways of paclitaxel.
Influence of pH on Degradation Pathways (e.g., acidic, basic, neutral hydrolysis)
The pH of the solution is one of the most critical factors governing paclitaxel's stability. The molecule exhibits maximum stability in a slightly acidic environment. nih.govresearchgate.net
Acidic Conditions (pH < 4): Under acidic conditions, paclitaxel undergoes degradation primarily through acid-catalyzed cleavage of its strained oxetane (B1205548) ring and hydrolysis of the C-10 acetyl group. nih.gov No significant epimerization at the C-7 position is observed at acidic pH values. nih.govnih.gov
Optimal Stability (pH 4-5): The slowest degradation rates for paclitaxel are observed in the pH range of 4 to 5. nih.govresearchgate.net
Neutral to Basic Conditions (pH > 6): In neutral and, more significantly, in basic solutions, paclitaxel degradation is accelerated. nih.gov The primary degradation pathways are base-catalyzed epimerization at the C-7 position and hydrolysis of the ester groups. nih.govnih.gov The main hydrolytic event is the cleavage of the C-13 side chain, followed by hydrolysis of the ester bonds at positions C10, C2, and C4. nih.gov Major degradation occurs at pH 9 and beyond.
Table 2: Paclitaxel Degradation Products Under Different pH Conditions
Impact of Solvent Polarity and Composition
The choice of solvent and its properties, such as polarity, directly affect paclitaxel's stability and conformation.
Polarity: The conformation of the paclitaxel side chain is dependent on the polarity of the solvent. nih.gov In solvents of low polarity, paclitaxel has a tendency to aggregate. nih.gov
Solvent Composition: Paclitaxel is poorly soluble in water, necessitating the use of co-solvents or specific formulations for administration. nih.gov It is often diluted in solutions like 0.9% Sodium Chloride or 5% Dextrose. nih.govglobalrph.com Studies have shown that paclitaxel exhibits high stability in mixtures of PEG 400 and ethanol (B145695), likely due to the matching polarity of the solvent mixture with the drug. Paclitaxel dimers have been found to be stable in solutions of acetonitrile (B52724) mixed with aqueous ammonium (B1175870) acetate (B1210297) or sodium acetate. nih.gov
Table 3: Compound Names Mentioned in this Article
Physical State and Polymorphism
The physical state of a drug, whether it is in a solid or solution state, and its crystalline or amorphous form, can profoundly affect its stability.
Paclitaxel can exist in different solid-state forms, including crystalline and amorphous states. researchgate.net The arrangement of molecules in a crystal lattice is highly ordered, whereas an amorphous solid lacks this long-range order. This difference can affect photostability. An amorphous state generally has a higher energy level, which can lead to faster dissolution but also potentially greater instability compared to its crystalline counterpart.
X-ray powder diffraction (XRPD) is a technique used to determine the crystallinity of a substance. researchgate.netnih.gov Studies have shown that pure paclitaxel displays characteristic peaks indicating high crystallinity. In contrast, some formulations, such as amorphous nanosuspensions (ANSs), show no diffraction peaks, confirming the drug is in an amorphous state. The stability of paclitaxel in different solid forms is a key consideration during formulation development. Compatibility studies of physical mixtures of paclitaxel with excipients like egg lecithin (B1663433) and PLGA have shown no evidence of solid-state interactions, suggesting good stability in these mixtures. nih.govnih.gov
Paclitaxel's stability in solution is influenced by several factors, including the solvent, pH, concentration, and exposure to light. nih.govnih.gov Exposure of paclitaxel to high-intensity light is known to produce several degradants. nih.gov The most abundant photodegradant identified corresponds to an isomer of paclitaxel that contains a C3-C11 bridge. nih.gov
The pH of the solution is a critical factor. Paclitaxel's degradation in aqueous solutions is catalyzed by both acidic and basic conditions. The molecule contains numerous ester groups that are susceptible to hydrolysis, and the strained oxetane ring is a potential site for acid-catalyzed cleavage. The pH of maximum stability for paclitaxel and related compounds appears to be around pH 4. In basic conditions (above pH 6-7), degradation occurs mainly through base-catalyzed hydrolysis of the ester side chain.
The physical stability of paclitaxel in intravenous infusions is also a concern, with precipitation being a limiting factor. Studies on paclitaxel infusions in different diluents (0.9% sodium chloride and 5% glucose) and container types showed that stability was influenced by both temperature and drug concentration. Infusions at a lower concentration (0.3 mg/mL) were generally more stable than those at a higher concentration (1.2 mg/mL).
Table 2: Identified Degradation Products of Paclitaxel Under Various Conditions
| Stress Condition | Degradation Products | Reference |
| High-Intensity Light | Isomer with a C3-C11 bridge | nih.gov |
| Acidic Conditions | 10-deacetylpaclitaxel, oxetane ring-opened product | nih.gov |
| Basic Conditions | Baccatin (B15129273) III, paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel | nih.gov |
| Peroxide | 10-deacetylpaclitaxel | nih.gov |
: Packaging and Container Materials
The stability of paclitaxel, a compound sensitive to light, is significantly influenced by its immediate environment, particularly the packaging and container materials used for storage and administration. The choice of material can either mitigate or exacerbate degradation, primarily through light exposure and direct chemical interaction or adsorption.
Impact of Light-Protective Packaging
To minimize the photodegradation of light-sensitive drugs like paclitaxel, the use of light-protective packaging is a critical factor. Studies on the stability of paclitaxel infusions consistently utilize methods to shield the solutions from light.
Research on the physicochemical stability of paclitaxel infusions in various containers involved protecting the containers from light during incubation at different temperatures. researchgate.netnih.govkingston.ac.uk This standard practice underscores the acknowledged sensitivity of paclitaxel to light and the necessity of protective measures to ensure its chemical integrity. The protection is designed to prevent the formation of paclitaxel photodegradants.
The effectiveness of light-protective packaging is determined by its ability to block the specific wavelengths of light that cause degradation. For some pharmaceutical compounds, this involves using materials like amber glass vials, which can filter out UV and certain visible light wavelengths. amazonaws.com For instance, studies on other photosensitive compounds have shown that amber vials can significantly reduce the rate of photodegradate formation compared to clear vials when exposed to visible light. amazonaws.com
In cases where the primary container does not offer sufficient protection, secondary packaging plays a crucial role. This can include opaque or colored overwraps, aluminum bags, or placement in light-blocking boxes. amazonaws.comwikipedia.org The goal is to ensure that the product is not exposed to harmful light levels during storage and handling. amazonaws.com By analyzing the spectral power distribution of ambient light sources and the transmittance properties of packaging materials, it is possible to create a packaging system that effectively prevents photodegradation. amazonaws.com
Permeability and Interaction with Container Types (e.g., Glass, Polyolefin, Low-Density Polyethylene)
Beyond protection from light, the material composition of the container itself is vital due to potential interactions with the paclitaxel formulation. The vehicle used to dissolve paclitaxel, often containing polyoxyethylated castor oil (Cremophor EL) and ethanol, can interact with certain plastics, while paclitaxel itself can adsorb to various surfaces. nih.govnih.gov Consequently, recommendations consistently advise against the use of polyvinyl chloride (PVC) containers due to the leaching of the plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP). pfizermedical.compfizermedical.comnih.gov Instead, glass, polyolefin, and polypropylene (B1209903) containers are preferred. pfizermedical.compfizermedical.comashp.orgnih.gov
Glass Containers: Glass is a common choice for storing paclitaxel solutions. pfizermedical.compfizermedical.com However, studies have shown that paclitaxel can adsorb to glass surfaces, which may lead to a decrease in the effective concentration of the drug. nih.gov One study observed that after 19 hours in a 1% methanolic aqueous solution, the concentration of paclitaxel declined to approximately 40% in glass vials. nih.gov Despite this, stability studies of paclitaxel infusions for administration often find it to be chemically stable in glass for extended periods, with physical stability (precipitation) being the primary limiting factor. researchgate.netnih.gov For example, at a concentration of 0.3 mg/mL in 5% glucose, paclitaxel infusions in glass bottles were stable for 20 days when refrigerated (2-8°C). researchgate.netnih.gov
Polyolefin Containers: Polyolefin is a frequently recommended plastic for paclitaxel infusions. pfizermedical.compfizermedical.comashp.org Studies have demonstrated good stability and compatibility of paclitaxel in flexible polyolefin containers. nih.gov In one study, paclitaxel concentrations of 0.3 and 1.2 mg/mL remained at 96-99% of the initial concentration for up to 48 hours at room temperature with normal fluorescent lighting. nih.gov Longer-term stability studies also show favorable results. For instance, a 0.3 mg/mL paclitaxel infusion in 0.9% sodium chloride stored in a polyolefin container at 2-8°C remained stable for 13 days. researchgate.netnih.gov Similarly, a 1.2 mg/mL infusion in 5% glucose was stable for 10 days under the same conditions. researchgate.netnih.gov
Low-Density Polyethylene (B3416737) (LDPE) Containers: Low-density polyethylene containers, such as the Ecoflac® brand, have also been investigated and found to be a suitable non-PVC alternative. researchgate.netnih.gov A study on the compatibility of paclitaxel with LDPE containers found that solutions were stable for 5 days under various temperature and light conditions. nih.gov More extensive studies have quantified the stability over longer periods, finding that precipitation is the main constraint. researchgate.netnih.gov LDPE containers have shown comparable or even slightly better stability for paclitaxel infusions than other container types under certain conditions. researchgate.netnih.gov
The table below summarizes the findings from a detailed study on the physical and chemical stability of paclitaxel in different container types, with precipitation being the stability-limiting factor.
| Concentration & Diluent | Storage Temp. | Container Type | Days Until Precipitation |
|---|---|---|---|
| 0.3 mg/mL in 0.9% Sodium Chloride | 2-8°C | Polyolefin | 13 |
| Low-Density Polyethylene | 16 | ||
| Glass | 13 | ||
| 0.3 mg/mL in 5% Glucose | 2-8°C | Polyolefin | 13 |
| Low-Density Polyethylene | 18 | ||
| Glass | 20 | ||
| 1.2 mg/mL in 0.9% Sodium Chloride | 2-8°C | Polyolefin | 9 |
| Low-Density Polyethylene | 12 | ||
| Glass | 8 | ||
| 1.2 mg/mL in 5% Glucose | 2-8°C | Polyolefin | 10 |
| Low-Density Polyethylene | 12 | ||
| Glass | 10 | ||
| 0.3 mg/mL in various diluents | 25°C | All types | 3 (except 5% glucose in glass, 7 days) |
| 1.2 mg/mL in various diluents | 25°C | All types | 3 (except in glass, 5-7 days) |
Methodologies for Photostability Assessment
Forced Degradation Study Design (ICH Q1B Compliance)
Forced degradation, or stress testing, is a fundamental component of photostability assessment. pharmaceuticalonline.com These studies are designed to intentionally degrade the drug substance to understand its degradation pathways and to develop and validate stability-indicating analytical methods. pharmaceuticalonline.comich.orgeuropa.eu For Paclitaxel (B517696), this involves exposing the compound to light conditions more severe than those it would typically encounter to accelerate the identification of potential photodegradants. longdom.orglongdom.org The goal is to achieve a level of degradation, often suggested to be between 5% and 30%, to adequately assess the degradation profile. pharmaceuticalonline.com
These studies form part of the stress testing and are not intended to establish qualitative or quantitative limits for change but rather to develop and validate suitable analytical methods. europa.eu The insights gained are crucial for developing manufacturing protocols and determining if light-resistant packaging is necessary. ich.org
According to ICH Q1B guidelines, photostability testing should be conducted with a specified minimum light exposure. The drug substance must be exposed to at least 1.2 million lux-hours of visible light and 200 watt-hours per square meter (W-hr/m²) of near ultraviolet (UVA) light. caronscientific.com
To achieve these conditions, specific light sources are recommended. The choice of light source is critical for simulating the effects of realistic light exposure, such as sunlight through a window or indoor fluorescent lighting. caronscientific.comclinicalgate.com
Option I: Utilizes a light source that is designed to produce an output similar to the D65 emission standard, which mimics outdoor daylight. Any light source that meets this standard is acceptable.
Option II: Involves exposing the drug substance sequentially to a cool white fluorescent lamp and a near UV lamp. The cool white lamp should have an output similar to that specified in ISO 10977 (1993), and the near UV lamp should have a spectral distribution from 320 nm to 400 nm with a maximum energy emission between 350 nm and 370 nm.
Studies on Paclitaxel and its derivatives have employed these standardized conditions. For instance, one study on a taxane (B156437) derivative used a D65 light source as per ICH Q1B Option 1. jst.go.jp Another study on Paclitaxel prodrugs investigated photorelease using a 365 nm UV lamp. mdpi.com Photodegradation studies have also been performed by exposing Paclitaxel to sunlight for several days. longdom.org
| ICH Q1B Option | Light Source Description | Irradiation Requirement | Example Application for Taxanes |
|---|---|---|---|
| Option I | Artificial daylight / D65 emission standard source | Overall illumination of ≥ 1.2 million lux-hours and an integrated near ultraviolet energy of ≥ 200 W-hr/m² | Forced degradation study of a taxane derivative (DS80100717) used a D65 light source. jst.go.jp |
| Option II | Cool white fluorescent lamp combined with a near UV lamp (320-400 nm) | Photorelease of Paclitaxel studied using a 365 nm UV-lamp. mdpi.com | |
| Non-standard | Sunlight | Exposure for 2 days. longdom.org | Photolytic decomposition study on Paclitaxel. longdom.org |
The ICH Q1B guideline emphasizes the need for appropriate temperature control during photostability studies to minimize the impact of thermal degradation. caronscientific.comcaronscientific.com While specific temperature and humidity parameters are not mandated by Q1B, it is generally understood that temperature should be controlled to prevent localized changes. caronscientific.com Often, the temperature is maintained at the level of long-term stability testing conditions (e.g., 25 °C) to isolate the effects of light from thermal effects. caronscientific.comclinicalgate.com
The influence of temperature on photochemical reactions can be significant; while primary photochemical reactions may not be heavily temperature-dependent, secondary reactions involving photochemically generated intermediates often are. caronscientific.com Poor temperature control can lead to an overestimation of photodegradation, making samples appear less stable than they actually are. caronscientific.com For this reason, well-designed photostability chambers that ensure uniform temperature are crucial. caronscientific.com Fluorescent lamps are often preferred over xenon arc or metal halide lamps as they generate less heat, simplifying temperature control. caronscientific.com
Humidity control is also a consideration, particularly for solid dosage forms that are sensitive to moisture. clinicalgate.com However, for aqueous solutions in impermeable containers, humidity control may not be necessary. clinicalgate.com
To distinguish between degradation caused by light and degradation caused by other factors like heat, dark control samples are an essential part of photostability testing. caronscientific.comich.org These control samples are protected from light (e.g., by wrapping them in aluminum foil) but are otherwise exposed to the same environmental conditions (temperature and humidity) as the light-exposed samples. caronscientific.comich.org
By analyzing the dark control samples alongside the exposed samples, any changes due to thermal stress can be quantified and subtracted from the total degradation observed in the light-exposed samples. ich.org This ensures that the measured photodegradation is accurately attributed to the effects of light alone. These protected samples are placed alongside the authentic samples during the study to ensure they experience the same environmental conditions. ich.org
Accelerated Photostability Testing
Accelerated photostability testing is a type of forced degradation study where the intensity of light exposure is increased to shorten the testing period. pharmaceuticalonline.com This approach is part of the broader stress testing required by ICH guidelines to understand a drug's intrinsic stability. europa.eu
For Paclitaxel, public assessment reports have noted that photostability studies are conducted, and in some cases, significant changes in related substances were observed when the product was directly exposed to light under accelerated conditions. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl For example, one report indicated that when a Paclitaxel product was exposed to photostability storage conditions, significant changes were noted in the immediate pack, but not when it was protected by the secondary packaging (outer carton). geneesmiddeleninformatiebank.nl This highlights the importance of packaging in protecting light-sensitive drugs like Paclitaxel.
| Condition | Observation for Paclitaxel Formulations | Conclusion |
|---|---|---|
| Accelerated Storage (e.g., 40°C/75% RH) | Increase in impurities observed. geneesmiddeleninformatiebank.nl | Indicates thermal sensitivity which must be differentiated from photosensitivity. |
| Photostability Storage (Direct Exposure) | Significant change and atypical trend for related substances observed in the immediate pack. geneesmiddeleninformatiebank.nl | Demonstrates the light-sensitive nature of the product. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl |
| Photostability Storage (in Secondary Pack) | No significant change or trend observed. geneesmiddeleninformatiebank.nl | Highlights the protective effect of the outer carton against photodegradation. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl |
Real-Time Photostability Monitoring
While traditional photostability testing relies on analyzing samples at discrete time points, there is growing interest in methods for real-time monitoring. For Paclitaxel, much of the research in this area has focused on tracking the biodistribution and release from nanocarriers using fluorescence imaging, rather than directly monitoring photodegradation as it happens. thno.orgnih.gov
For instance, studies have used near-infrared fluorescence (NIRF) dyes co-loaded with Paclitaxel into nanoparticles to monitor their accumulation in tumors in real-time. nih.gov Other approaches involve creating fluorescent nanoprodrugs of Paclitaxel to monitor their safety and uptake in cells continuously. acs.org While these techniques monitor the drug's behavior in a biological system in real-time, they are distinct from the real-time monitoring of chemical degradation under defined light, temperature, and humidity conditions as stipulated in stability testing guidelines. The development of methods for real-time monitoring of the formation of specific photodegradants during a photostability study is an ongoing area of analytical research.
Predictive Models for Photostability
The development of predictive models for the photostability of pharmaceutical compounds is a complex field. Such models would ideally use the chemical structure and physicochemical properties of a molecule to forecast its susceptibility to photodegradation. However, based on the conducted research, specific, validated predictive models for Paclitaxel's photostability are not widely reported in publicly accessible scientific literature. The assessment of Paclitaxel's photostability continues to rely on empirical data generated through the rigorous experimental methodologies outlined by the ICH guidelines.
Stability-Indicating Analytical Method Development and Validation
Specificity and Selectivity for Photodegradants
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. scielo.brnih.gov In the context of photostability testing, the method must be selective for the photodegradation products of paclitaxel. longdom.orglongdom.org
To establish specificity, a key technique is peak purity analysis using a photodiode array (PDA) detector. nih.gov This analysis compares the UV spectra across a single chromatographic peak to determine if it is composed of a single component. longdom.org For a stability-indicating method to be considered specific, the paclitaxel peak in a chromatogram of a stressed sample should be pure, indicating no co-elution with any of its photodegradants. longdom.orgnih.gov
For example, in one study, a developed HPLC method was able to separate paclitaxel from its degradation products formed under various stress conditions, and peak purity studies confirmed the selectivity of the method. longdom.org Another study demonstrated specificity by showing that the placebo solution in a formulation did not interfere with the analysis by producing any growth inhibition zones in a microbiological assay. scielo.br The ability to separate paclitaxel from known related substances, such as 7-epipaclitaxel and 10-deacetylpaclitaxel, further demonstrates the selectivity of the method. nih.gov
Sensitivity (Limit of Detection, Limit of Quantitation)
The sensitivity of an analytical method for paclitaxel photodegradants is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. nih.govrjptonline.org
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10:1. nih.govrjptonline.org
These parameters are critical for detecting and quantifying the small amounts of photodegradants that may form during stability studies. Various studies have reported a range of LOD and LOQ values for paclitaxel and its related compounds, which are dependent on the specific HPLC method and instrumentation used.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|
| Paclitaxel | 2 | 10 | longdom.org |
| Paclitaxel | 0.08 | 0.24 | nih.gov |
| 7-epipaclitaxel | 0.08 | 0.24 | nih.gov |
| 10-deacetylpaclitaxel | 0.08 | 0.24 | nih.gov |
| Paclitaxel | 0.02 | 0.05 | nih.gov |
| Paclitaxel | 0.05 | 0.14 | nih.gov |
| Paclitaxel | 0.05 | 0.25 | rjptonline.org |
| Paclitaxel | 0.001 | 0.005 | conicet.gov.ar |
Linearity, Accuracy, and Precision
The validation of a stability-indicating method requires the assessment of its linearity, accuracy, and precision to ensure reliable and reproducible results.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. longdom.org This is typically evaluated by analyzing a series of dilutions of a standard solution and plotting the peak area response against the concentration. longdom.org The linearity is then expressed by the correlation coefficient (R²) of the calibration curve. rjptonline.orgoup.com For paclitaxel, methods have demonstrated linearity over various concentration ranges, with correlation coefficients consistently close to 0.999 or higher, indicating a strong linear relationship. rjptonline.orgoup.com
Accuracy refers to the closeness of the test results obtained by the method to the true value. scielo.broup.com It is often determined by performing recovery studies, where a known amount of pure drug is added to a mixture of degradation products (a spiked sample), and the percentage of the drug recovered by the method is calculated. longdom.orgscielo.br High recovery percentages, typically between 98% and 102%, indicate the accuracy of the method. oup.com
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. longdom.orgscielo.br It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels:
Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment. scielo.broup.com
Intermediate Precision (Inter-day precision): The precision of the method when the analysis is conducted on different days, by different analysts, or with different equipment. scielo.broup.com
Low RSD values, generally less than 2%, are desirable and indicate a high degree of precision. longdom.orgoup.com
| Parameter | Concentration Range (µg/mL) | Correlation Coefficient (R²) | Accuracy (% Recovery or % Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
|---|---|---|---|---|---|---|
| Linearity | 20 - 100 | Not Specified | Not Specified | <1 | <1 | longdom.org |
| Linearity | 0.1 - 125% of 800 µg/mL | Not Specified | 95.24 - 100.00 | <6.0 | <6.0 | nih.gov |
| Linearity | 0.05 - 20 | 0.9994 | 0.1 - 2.5 (% Bias) | 0.22 - 2.65 | 1.0 - 3.0 | nih.gov |
| Linearity | 0.25 - 9 | 0.9995 | 90 - 110 | Not Specified | Not Specified | rjptonline.org |
| Linearity | Not Specified | Not Specified | 99.45 - 100.21 | Not Specified | 0.88 - 1.8 | scielo.br |
| Linearity | 0.05 - 20 | 0.9994 | <2.5 (% Relative Error) | 0.22 - 2.65 | 1.0 - 3.0 | oup.com |
| Linearity | 0.005 - 50 | 0.9967 | Not Specified | Not Specified | Not Specified | conicet.gov.ar |
Robustness of Methods
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.govscielo.br The evaluation of robustness is crucial to identify critical parameters that need to be carefully controlled for the successful implementation of the analytical method. longdom.org
To assess robustness, intentional variations are made to key HPLC parameters, such as:
The ratio of the mobile phase composition (e.g., ±2% absolute) nih.gov
The flow rate of the mobile phase (e.g., ±0.2 mL/min) nih.gov
The column temperature (e.g., ±5°C) nih.gov
The detection wavelength (e.g., ±2 nm) nih.gov
The pH of the aqueous phase of the mobile phase (e.g., ±0.2) scielo.br
Different column manufacturers scielo.br
The effect of these changes on the analytical results, such as peak area, retention time, and resolution between paclitaxel and its photodegradants, is then evaluated. longdom.org The method is considered robust if the results remain within acceptable limits, often defined by the relative standard deviation (%RSD) of the measurements, despite these small variations. nih.govscielo.br For example, one study demonstrated robustness by showing that the %RSD values for precision remained less than 1% even with intentional changes to the method parameters. longdom.org Another study confirmed the robustness of a microbiological assay by demonstrating that variations in inoculum concentration and the use of different air ovens resulted in potency values within the range found in precision studies. scielo.br
Strategies for Mitigating Paclitaxel Photodegradation
Photostabilization Approaches in Pharmaceutical Formulations
The immediate environment surrounding the paclitaxel (B517696) molecule within its formulation plays a pivotal role in its stability. By carefully selecting excipients and incorporating photoprotective agents, the rate of photodegradation can be significantly reduced. geneesmiddeleninformatiebank.nlresearchgate.net
Rational Design of Excipient Systems
The choice of excipients in a paclitaxel formulation is not merely for solubilization but also for ensuring stability. Research has shown that the type of co-solvent and other additives can influence paclitaxel's susceptibility to light. For instance, a study on the solubility and stability of paclitaxel in various injectable excipients found that paclitaxel exhibited the highest stability in a binary mixture of polyethylene (B3416737) glycol (PEG) 400 and ethanol (B145695). pharmaexcipients.com This enhanced stability is likely due to the polarity of the mixture closely matching that of paclitaxel. pharmaexcipients.com
Furthermore, the inclusion of certain excipients can create a microenvironment that shields the drug from light. The use of citric acid has been shown to significantly improve paclitaxel's stability by maintaining the pH of the formulation between 3 and 5, a range where the degradation rate is at its slowest. pharmaexcipients.com The composition of the formulation vehicle is critical; for example, the first generic paclitaxel product, Taxol, utilizes a 50:50 mixture of ethanol and Cremophor EL (a polyoxyethylated castor oil) to overcome solubility issues. mdpi.com However, the focus has expanded to find excipient systems that not only solubilize but also inherently protect the drug.
Table 1: Effect of Excipients on Paclitaxel Stability
This table summarizes research findings on how different excipients affect the stability of paclitaxel.
| Excipient/System | Observation | Source |
| PEG 400-Ethanol Mixture | Exhibited the highest stability for paclitaxel, likely due to matching polarity. | pharmaexcipients.com |
| Anhydrous Citric Acid | Significantly improved stability by maintaining pH in the optimal range of 3-5. | pharmaexcipients.com |
| Cremophor EL and Ethanol | Used for solubilization but can be associated with side effects. | mdpi.comnih.gov |
Advanced Packaging Solutions
Primary packaging is the first line of defense against environmental factors, including light. Standard practice for photosensitive drugs like paclitaxel involves the use of light-protective packaging. hpra.iepfizermedical.comnih.gov
Optimized Light-Protective Packaging Materials
The most common strategy for protecting paclitaxel from light is the use of amber-colored glass vials, which are designed to block UV and visible light. europa.eu Product information for paclitaxel consistently mandates keeping the vial in its outer carton to protect it from light. hpra.iepfizermedical.comeuropa.eu
Recent advancements have led to more sophisticated materials. For instance, some vials are coated with a light-protective film. nih.gov A photostability study on a paclitaxel formulation observed significant degradation when the immediate packaging was exposed to light, but no significant changes occurred when it was protected by the secondary packaging (outer carton). geneesmiddeleninformatiebank.nl This highlights the critical role of the outer carton in shielding the drug. geneesmiddeleninformatiebank.nl
Table 2: Comparison of Light-Protective Packaging Materials
This table outlines different packaging materials and their effectiveness in protecting photosensitive drugs.
| Packaging Material | Light Protection Mechanism | Wavelength Blockage | Source |
| Amber Glass | Absorbs light, particularly in the UV and shorter visible wavelengths. | Effective up to ~500 nm | contractpharma.com |
| Light Protect Pack (Violet Shield) | Blocks harmful light via a specialized label. | As low as 380 nm | contractpharma.com |
| Light Protect Pack (Aluminum Label) | Provides comprehensive light shielding. | Up to 700 nm | contractpharma.com |
| Polyolefin / Polyethylene Containers | Material composition can offer some light protection. | Varies by material | nih.gov |
Innovative Container Technologies
The pharmaceutical packaging industry is continually innovating to enhance drug stability. One such innovation is the "Light Protect Pack," a labeling product that shields light-sensitive drugs from degradation while still allowing for visual inspection of the contents. contractpharma.com This technology offers options that can block light at wavelengths as low as 380 nm (violet) or even up to 700 nm using an aluminum label, which can be applied to clear glass vials or syringes. contractpharma.com
Novel Delivery Systems with Photoprotective Properties
Encapsulating paclitaxel within nanocarriers is a highly promising strategy to protect it from photodegradation. nih.gov These delivery systems can physically shield the drug from light, improve its solubility, and offer the potential for targeted delivery. nih.govglobalresearchonline.net
Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate both hydrophobic and hydrophilic drugs, protecting them from the external environment. globalresearchonline.net When a drug like paclitaxel is encapsulated within a liposome, it is shielded from light and metabolic degradation. globalresearchonline.netnih.gov Studies have shown that liposomal formulations can be an effective delivery system for paclitaxel. globalresearchonline.nettandfonline.com
Polymeric nanoparticles, including those made from poly(lactic-co-glycolic acid) (PLGA), are another effective approach. mdpi.comnih.gov These nanoparticles can encapsulate paclitaxel, enhancing its stability and providing controlled release. mdpi.com The surface of these nanoparticles can be modified, for instance with PEG, to improve circulation time and reduce clearance by the body. nih.gov Albumin-bound paclitaxel nanoparticles (as seen in Abraxane®) are an FDA-approved example of a nano-delivery system that improves the drug's delivery and reduces side effects associated with traditional solvents. nih.goveuropa.eu Research into other systems like nanocrystals, carbon nanotubes, and cyclodextrin (B1172386) nanoparticles is ongoing, all aiming to create more stable and effective paclitaxel formulations. mdpi.comnih.gov Some advanced systems even incorporate light-responsive elements, where drug release can be triggered by light exposure at a specific site, offering a high degree of control. bohrium.com
Nanoparticle Formulations (e.g., Polymeric Nanoparticles, Gold Nanoparticles)
Nanoparticle-based drug delivery systems offer a promising avenue for protecting photosensitive drugs like paclitaxel. By encapsulating the drug within a solid matrix, these formulations can physically shield it from light and control its release.
Polymeric Nanoparticles:
Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), have been extensively studied for paclitaxel delivery. These nanoparticles can improve the stability of the encapsulated drug by preventing its rapid metabolism and excretion. nih.gov The encapsulation of paclitaxel within polymeric matrices, such as those made from poly(ε-caprolactone)–poly(ethylene glycol)–poly(ε-caprolactone) (PCL-PEG-PCL) copolymers, has been shown to be an effective method for loading the hydrophobic drug with high efficiency. dovepress.com
Research has demonstrated that polymeric nanoparticles can serve as efficient carriers to deliver and protect drugs from photodegradation. For instance, studies on other light-sensitive compounds have shown that encapsulation within a PLGA matrix can shield the drug from UV exposure, as confirmed by spectroscopic and chromatographic analyses. researchgate.net Formulations using polymers like poly(sebacic acid)-poly(ethylene glycol) (PSA-PEG) have been prepared using methods like nanoprecipitation, resulting in spherical nanoparticles that provide sustained drug release over 24 hours. japsonline.com While not always directly investigating photodegradation, the stability conferred by these polymeric systems is a key attribute. For example, nanoparticles formulated with stabilizers like pluronic F-127, polyvinyl alcohol (PVA), and poloxamer 407 have been found to be more soluble and stable. researchgate.net
Gold Nanoparticles (AuNPs):
Gold nanoparticles have emerged as versatile platforms for drug delivery due to their unique physicochemical properties, including high stability and ease of functionalization. researchgate.netnih.gov AuNPs can be engineered to carry therapeutic agents and are widely studied as drug carriers that can prevent drug insolubility and modulate release. semanticscholar.orgnih.gov Their inherent stability makes them excellent candidates for protecting conjugated drugs from degradation. nih.gov
In the context of paclitaxel, AuNPs serve as a nanocarrier that can be combined with other agents for a multi-pronged therapeutic approach. For example, a system involving paclitaxel nanocrystals decorated with AuNPs and a polydopamine (PDA) layer demonstrated good physicochemical properties, including stability. researchgate.netnih.gov This multifunctional nanocarrier integrates chemo-photothermal therapy, where the AuNPs' ability to generate heat upon near-infrared (NIR) irradiation can trigger the release of the drug. researchgate.netnih.gov This photothermal property is a unique feature of AuNPs that can be leveraged for controlled drug release, which inherently protects the drug until the light stimulus is applied. semanticscholar.orgnih.gov Furthermore, gold half-shell coated PLGA nanoparticles loaded with paclitaxel have shown a sustained release profile, with near-complete drug release upon laser irradiation, indicating the protective nature of the nanoparticle until activation. mdpi.com
Table 1: Nanoparticle Formulations for Paclitaxel
| Nanoparticle Type | Key Features | Research Findings |
|---|---|---|
| Polymeric Nanoparticles (PLGA) | Biodegradable, sustained release, improved stability. nih.govjapsonline.com | Can protect encapsulated drugs from photodegradation; provides sustained release over extended periods. researchgate.netjapsonline.com |
| Gold Nanoparticles (AuNPs) | High stability, photothermal properties, versatile functionalization. researchgate.netnih.gov | Can be used for chemo-photothermal therapy; protects paclitaxel until triggered release by NIR light. researchgate.netnih.gov |
| Gold Half-Shell Coated PLGA NPs | Combines features of polymeric and gold nanoparticles, NIR-triggered release. mdpi.com | High encapsulation efficiency (>90%); sustained release with burst upon laser irradiation. mdpi.com |
Micellar Systems
Micellar systems, formed by the self-assembly of amphiphilic block copolymers in an aqueous solution, provide a hydrophobic core that can effectively encapsulate poorly water-soluble drugs like paclitaxel. This encapsulation not only improves solubility but also offers protection from the external environment, including light.
The formation of micellar nanoparticles can significantly enhance the potency of paclitaxel prodrugs. For example, paclitaxel conjugated to poly(ethylene glycol)-b-poly(acrylic acid) (PEG-b-PAA) self-assembles into micelles that demonstrate rapid drug release under acidic conditions, leading to increased drug potency in cancer cell lines. mdpi.com Natural biopolymers, such as hydrophobized hyaluronic acid, have also been used to create polymeric micelles for paclitaxel delivery, leveraging their biocompatibility and biodegradability. mdpi.com
A novel water-soluble and biodegradable cyclotriphosphazene-paclitaxel conjugate was found to self-assemble into stable micelles with a mean diameter of 24.7 nm. neliti.com These micelles exhibited reasonably high in vitro cytotoxicity due to their hydrolytic degradation in solution, indicating the drug remains active within the micellar structure. neliti.com The small size of these micellar systems allows for passive accumulation at tumor sites. mdpi.com Furthermore, multivalent lipid (MVL5) micellar nanoparticles have shown a dramatically increased loading capacity for paclitaxel, with PEGylation enhancing their penetration into human cancer cells. dovepress.com
Table 2: Micellar Systems for Paclitaxel Delivery
| Micelle Type | Composition | Key Findings |
|---|---|---|
| PEG-b-PAA Micelles | Poly(ethylene glycol)-b-poly(acrylic acid) conjugated to paclitaxel. mdpi.com | Self-assembles into pH-responsive micelles; enhances drug potency. mdpi.com |
| Cyclotriphosphazene-Paclitaxel Micelles | Cyclotriphosphazene conjugated with glycyl-L-lysine, mPEG, and 2'-succinyl paclitaxel. neliti.com | Forms stable micelles (24.7 nm); demonstrates hydrolytic degradation and cytotoxicity. neliti.com |
| Multivalent Lipid (MVL5) Micelles | Cationic lipid MVL5-based nanoparticles. dovepress.com | Dramatically improves paclitaxel solubility; PEGylation enhances cancer cell penetration. dovepress.com |
Cyclodextrin Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with hydrophobic molecules like paclitaxel. This complexation can enhance the solubility, stability, and bioavailability of the guest molecule.
The formation of an inclusion complex with cyclodextrins can protect drugs from degradation. ecancer.org For paclitaxel, complexation with various types of β- and γ-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to increase its solubility by up to 2,000-fold without altering its cytostatic activity. Among these, 2,6-dimethyl-β-cyclodextrin was found to be highly efficient. The encapsulation of paclitaxel within the cyclodextrin cavity effectively shields it from the surrounding environment, which can mitigate photodegradation.
This strategy not only improves stability but also facilitates controlled drug release. The drug molecule is "trapped" within the CD cavity and is gradually released, which can help in maintaining a therapeutic concentration over a longer period. ecancer.org
Table 3: Cyclodextrin Complexation with Paclitaxel
| Cyclodextrin Type | Effect on Paclitaxel | Mechanism |
|---|---|---|
| β- and γ-Cyclodextrins (e.g., HP-β-CD) | Increases solubility up to 2,000-fold. | Formation of an inclusion complex where paclitaxel is held within the hydrophobic cavity. ecancer.org |
| 2,6-dimethyl-β-cyclodextrin | Highly efficient in solubilizing paclitaxel. | Forms a stable inclusion complex, enhancing solubility and potentially protecting from degradation. |
Controlled Release Mechanisms (e.g., photo-controlled release using RNA pyramids)
Advanced drug delivery systems are being designed with stimuli-responsive features, allowing for spatial, temporal, and dosage-controlled release of therapeutic agents. Light is a particularly attractive external stimulus for triggering drug release due to its non-invasive nature and high degree of control.
A novel approach involves the use of RNA nanotechnology to create three-dimensional, pyramid-shaped RNA nanocages for the photo-controlled release of paclitaxel. researchgate.netnih.govnih.gov In this system, paclitaxel is tethered to the RNA nanoparticle via a photocleavable spacer. researchgate.netnih.govnih.gov Upon irradiation with ultraviolet (UV) light, the photocleavable linker is broken, leading to the rapid release of the cargo, which can occur within five minutes. researchgate.netnih.govnih.gov
This method provides a proof-of-concept for the light-triggered controlled release of drugs from RNA nanocages, demonstrating higher cytotoxicity in breast cancer cells when compared to RNA nanoparticles without the photocleavable spacer. researchgate.netnih.govnih.gov This strategy not only protects the drug from premature degradation and interaction with non-target tissues but also ensures its release is confined to the specific area exposed to light, offering a high degree of precision in drug delivery.
Table 4: Photo-Controlled Release of Paclitaxel
| System | Mechanism | Key Findings |
|---|---|---|
| RNA Pyramids with Photocleavable Linker | Paclitaxel is attached to a pyramid-shaped RNA nanocage via a spacer that breaks upon UV light exposure. researchgate.netnih.govnih.gov | Rapid release of paclitaxel (within 5 minutes) upon UV irradiation; higher cytotoxicity in cancer cells compared to non-photocleavable systems. researchgate.netnih.govnih.gov |
Pharmaceutical Implications of Paclitaxel Photodegradation
Impact on Drug Quality Control and Impurity Profiling
The formation of photodegradation products directly impacts the quality, safety, and efficacy of paclitaxel (B517696) drug products. Rigorous quality control measures are therefore essential to detect, identify, and quantify these impurities.
Forced degradation studies, including exposure to high-intensity light, are a critical component of validating analytical methods and predicting potential degradation pathways. nih.gov These studies help in the development of stability-indicating analytical methods, which are crucial for monitoring the drug product throughout its lifecycle. nih.govlongdom.org Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques used to create a comprehensive profile of paclitaxel's degradants. nih.gov This "degradant database" includes information on molecular structures, chromatographic behavior, and mass spectrometry data, which is invaluable for ongoing quality control. nih.gov
A patent for a method to obtain these impurities through photodegradation highlights their importance in research and quality control. google.com The method involves pretreating paclitaxel with microwave and oxygen-enriched gas followed by controlled photodegradation to produce the desired impurities for further study. google.com This underscores the need to have well-characterized reference standards for these photodegradants to ensure accurate quantification in quality control laboratories.
The table below summarizes key photodegradation products of paclitaxel identified in various studies.
| Degradation Condition | Identified Impurities/Degradants | Reference |
| High-Intensity Light | Paclitaxel isomer (C3-C11 bridge), 7-epipaclitaxel, baccatin (B15129273) III, ethyl ester side chain, paclitaxel isomer (newly reported) | nih.govnih.gov |
| Acid Hydrolysis | 10-deacetylpaclitaxel, oxetane (B1205548) ring opened product, 7-epipaclitaxel, baccatin III, ethyl ester side chain, 7-epi-baccatin III | nih.govnih.gov |
| Base Hydrolysis | Baccatin III, paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel, 7-epi-10-deacetylpaclitaxel, N-benzoyl-(2R,3S)-3-phenylisoserine | nih.govnih.gov |
| Peroxide Oxidation | 10-deacetylpaclitaxel | nih.govnih.gov |
| High Temperature | 7-epipaclitaxel, baccatin III, ethyl ester side chain, 10-deacetylpaclitaxel | nih.gov |
Regulatory Considerations for Photodegradation Products (e.g., ICH Guidelines)
Regulatory bodies like the International Council for Harmonisation (ICH) have established specific guidelines for photostability testing of new drug substances and products. These guidelines, particularly ICH Q1B, mandate that the intrinsic photostability characteristics of a drug be evaluated to ensure that light exposure does not lead to unacceptable changes. ajrconline.orgich.orgeuropa.eu
The ICH guidelines recommend a systematic approach to photostability testing, which includes testing the active substance and the drug product outside and inside its immediate packaging. europa.eu For confirmatory studies, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet light. ich.orgeuropa.eu This standardized approach allows for direct comparison of photostability data across different products and development stages. europa.eu
If photostability testing reveals unacceptable changes, the guidelines require further investigation and the implementation of protective measures, such as light-resistant packaging. geneesmiddeleninformatiebank.nl The specifications for the drug product must include tests for known photodegradants, and acceptance criteria should be set based on toxicological data and manufacturing process capabilities.
Forced degradation studies, as mentioned earlier, are also a key part of the regulatory requirements under ICH Q1A (R2), which deals with stability testing of new drug substances and products. longdom.orgajrconline.org These studies are essential for developing and validating stability-indicating methods, which are a prerequisite for regulatory approval. longdom.org The data from these studies help to establish the degradation pathways and the intrinsic stability of the molecule. ajrconline.org
The table below outlines the key ICH guidelines relevant to the photodegradation of pharmaceutical products.
| ICH Guideline | Title | Relevance to Paclitaxel Photodegradation |
| ICH Q1A(R2) | Stability Testing of New Drug Substances and Products | Requires stress testing, including the effect of light, to establish the inherent stability characteristics of the drug substance. longdom.org |
| ICH Q1B | Photostability Testing of New Drug Substances and Products | Provides detailed guidance on the procedures for photostability testing, including light sources and exposure levels. ich.orgeuropa.eu |
| ICH Q2(R1) | Validation of Analytical Procedures: Text and Methodology | Outlines the requirements for validating analytical methods used to quantify impurities, including photodegradants. |
| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance on the reporting, identification, and qualification of impurities, including degradation products. |
| ICH Q3B(R2) | Impurities in New Drug Products | Provides guidance on the reporting, identification, and qualification of degradation products in the finished dosage form. |
Potential for Formation of Uncharacterized Impurities
A significant concern with photodegradation is the potential for the formation of uncharacterized impurities. nih.gov While major photodegradants like the C3-C11 bridged isomer have been identified, the complex nature of photochemical reactions can lead to a variety of other, less abundant and potentially unknown, degradation products. nih.govnih.gov
The presence of these uncharacterized impurities poses a challenge for quality control, as their detection and quantification require sophisticated analytical techniques and may necessitate the development of new analytical methods. nih.gov Furthermore, the toxicological profile of these unknown impurities is, by definition, not established, raising potential safety concerns.
Forced degradation studies are instrumental in revealing the landscape of potential impurities. nih.gov By subjecting paclitaxel to a range of stress conditions, including light, it is possible to generate and identify a broader spectrum of degradants than might be observed under normal storage conditions. nih.govnih.gov This information is crucial for developing comprehensive impurity profiling methods that can detect both known and potentially new degradation products.
Assessment of Retained Bioactivity of Photodegradants (Methodological Focus)
A critical aspect of evaluating the impact of photodegradation is to determine whether the resulting degradants retain any biological activity. This is important for understanding the potential for altered efficacy or unexpected pharmacological effects of the degraded drug product.
In Vitro Cellular Assays for Degradant Activity
In vitro cellular assays are a primary tool for assessing the biological activity of paclitaxel photodegradants. nih.gov These assays can provide valuable information on the cytotoxicity and mechanism of action of the degradants.
One example of such an investigation involves the C3-C11 bridge-bond isomer, a major photodegradant of paclitaxel. tandfonline.comnih.gov Studies have shown that this isomer can induce pyroptosis, a form of programmed cell death, in A549 lung cancer cells. tandfonline.comnih.govbohrium.com This effect was demonstrated by an increase in pyroptosis-related proteins such as cleaved-caspase 3, cleaved-PARP, and GSDME-N. tandfonline.comnih.gov This suggests that this particular photodegradant may retain some anti-tumor activity, albeit potentially through a different mechanism than the parent drug.
Various in vitro assays can be employed to evaluate the bioactivity of degradants. These include:
Cell Viability Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells and can be used to determine the cytotoxic potential of the degradants. nih.govaacrjournals.orgtandfonline.comnih.gov
Apoptosis Assays (e.g., Annexin V staining, caspase activity assays): These assays can determine if the degradants induce programmed cell death. aacrjournals.orgnih.govresearchgate.net
Cell Cycle Analysis: Flow cytometry can be used to assess whether the degradants affect cell cycle progression, a key mechanism of action for paclitaxel. nih.govtandfonline.com
Microtubule Assembly Assays: These assays can directly measure the effect of the degradants on microtubule polymerization, which is the primary target of paclitaxel. molbiolcell.orgnih.gov
The table below provides a summary of in vitro assays used to assess the bioactivity of paclitaxel and its derivatives.
| Assay Type | Purpose | Example Application |
| MTT/MTS Assay | Measures cell viability and cytotoxicity. | Determining the IC50 values of paclitaxel and its degradants in cancer cell lines. nih.govtandfonline.comnih.gov |
| Annexin V/PI Staining | Detects apoptosis (programmed cell death). | Assessing whether photodegradants induce apoptosis in treated cells. nih.gov |
| Cell Cycle Analysis | Determines the phase of the cell cycle at which cells are arrested. | Investigating if degradants retain the ability to cause G2/M arrest. nih.govtandfonline.com |
| Caspase Activity Assay | Measures the activity of caspases, key enzymes in the apoptotic pathway. | Confirming the induction of apoptosis by photodegradants. nih.gov |
| Western Blotting | Detects and quantifies specific proteins. | Analyzing the expression of proteins involved in cell death pathways, such as Bcl-2 and caspases. nih.govresearchgate.net |
| Immunofluorescence Microscopy | Visualizes the cellular localization of specific proteins. | Observing the effects of degradants on the microtubule network. aacrjournals.orgbiorxiv.org |
Mechanistic Studies on Degradant-Cellular Component Interactions
Understanding the interaction of photodegradants with cellular components is crucial for elucidating their mechanism of action. Paclitaxel's primary mechanism involves binding to β-tubulin and stabilizing microtubules. molbiolcell.orgnih.govmdpi.com Mechanistic studies on its degradants would aim to determine if they interact with the same target and with similar affinity.
While specific mechanistic studies on the interaction of paclitaxel photodegradants with cellular components are not extensively detailed in the provided search results, the study on the C3-C11 bridge-bond isomer provides a starting point. tandfonline.comnih.gov The finding that it induces pyroptosis suggests an interaction with cellular pathways that may differ from the primary mechanism of paclitaxel, which is primarily associated with mitotic arrest and apoptosis. tandfonline.comnih.govresearchgate.net
Further research in this area would likely involve techniques such as:
Molecular Docking and Modeling: To predict the binding affinity of degradants to β-tubulin and other potential targets. nih.gov
Surface Plasmon Resonance (SPR): To directly measure the binding kinetics of degradants to purified cellular components like tubulin.
Proteomics and Metabolomics: To identify changes in protein expression and metabolite profiles in cells treated with the degradants, providing insights into the affected cellular pathways.
These mechanistic studies are essential for a comprehensive risk assessment of paclitaxel photodegradants, as they can reveal not only a loss of efficacy but also the potential for novel, off-target effects.
Q & A
Basic Research Question
- Methodological Answer : Paclitaxel photodegradants are synthesized by exposing paclitaxel to ultraviolet (UV) or simulated sunlight under controlled conditions. Key parameters include light intensity (measured in W/m²), exposure duration, solvent choice (e.g., methanol, acetonitrile), and temperature. Post-degradation, products are isolated using liquid chromatography (LC) and characterized via tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to identify structural modifications such as hydroxylation or deacetylation .
How can researchers differentiate between primary and secondary photodegradation products of paclitaxel using advanced analytical techniques?
Basic Research Question
- Methodological Answer : Primary degradants (e.g., hydroxylated paclitaxel) form directly from light exposure, while secondary degradants (e.g., oxetane ring-opened derivatives) arise from subsequent reactions. High-resolution mass spectrometry (HRMS) coupled with fragmentation patterns distinguishes these via mass-to-charge (m/z) ratios and neutral loss analysis. For example, 10,13-bisside chain paclitaxel (m/z 892.3) and oxetane ring-opened derivatives (m/z 854.3) exhibit distinct spectral signatures .
What experimental design frameworks are optimal for studying the multifactorial influences on paclitaxel photodegradation kinetics?
Advanced Research Question
- Methodological Answer : A full factorial design (e.g., 3³ design) evaluates interactions between variables like light wavelength, oxygen concentration, and humidity. For example, oxygen levels (hypoxic vs. ambient) and UV-A vs. UV-C light can be tested at three levels (-1, 0, +1) to model nonlinear effects. Statistical tools like Design-Expert® Software quantify main effects and interactions, enabling predictive kinetics models .
How do environmental matrix components (e.g., dissolved organic matter, pH) influence paclitaxel photodegradation in aquatic systems, and how can these effects be modeled?
Advanced Research Question
- Methodological Answer : Surface water matrices introduce competing chromophores (e.g., dissolved organic matter) that absorb UV light, altering degradation rates. Researchers simulate this by spiking paclitaxel into DOM-enriched solutions and comparing first-order rate constants (k) under controlled vs. natural sunlight. pH-dependent studies (e.g., pH 3–11) reveal protonation effects on reactive intermediates, validated via quantum yield calculations .
What strategies resolve contradictions between in-lab photodegradation data and observed environmental persistence of paclitaxel derivatives?
Advanced Research Question
- Methodological Answer : Discrepancies arise from lab-vs-field differences in light spectra, matrix complexity, and competing processes (e.g., microbial degradation). To reconcile these, use solar simulators with AM1.5G filters to mimic natural sunlight and conduct parallel microcosm experiments integrating photolysis and biodegradation. Multivariate analysis (e.g., PCA) identifies dominant variables affecting field persistence .
How can mechanistic studies elucidate the role of reactive oxygen species (ROS) in paclitaxel photodegradation pathways?
Advanced Research Question
- Methodological Answer : ROS (e.g., singlet oxygen, hydroxyl radicals) are quantified using probes like terephthalic acid (for OH•) or furfuryl alcohol (for ¹O₂). Quenching experiments with NaN₃ (¹O₂ scavenger) or DMSO (OH• scavenger) isolate ROS contributions. Electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) confirms radical intermediates, linking specific ROS to degradation pathways .
What novel bioassay approaches are used to assess the retained bioactivity of paclitaxel photodegradants in cancer cell models?
Advanced Research Question
- Methodological Answer : Cytotoxicity assays (e.g., MTT or apoptosis markers) compare degradants against intact paclitaxel in NSCLC or ovarian cancer cell lines. Synergistic effects are tested using combination therapies (e.g., carboplatin + degradants) via Chou-Talalay analysis. LC-MS-based metabolomics identifies degradant-induced changes in tubulin polymerization or ATP-binding cassette (ABC) transporter expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
